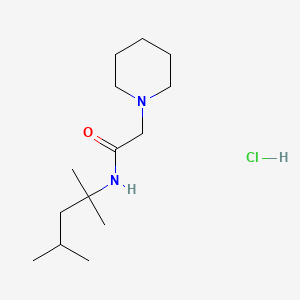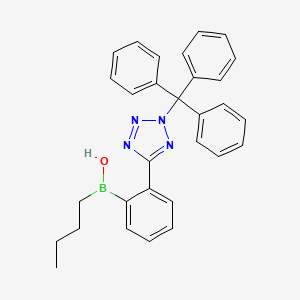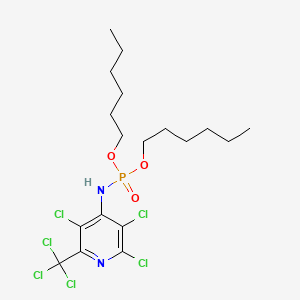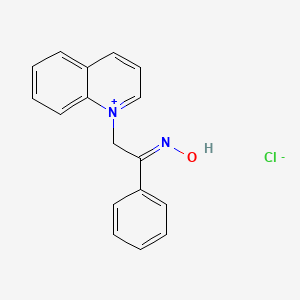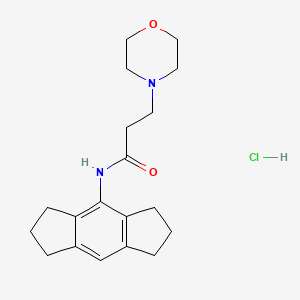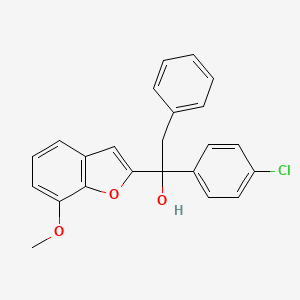
alpha-(4-Chlorophenyl)-7-methoxy-alpha-(phenylmethyl)-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-(phenylmethyl)-2-benzofuranmethanol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with a chlorophenyl group, a methoxy group, and a phenylmethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Chlorophenyl)-7-methoxy-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Phenylmethyl Group: This can be done through Friedel-Crafts alkylation reactions using benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Formation of benzofuran carboxylic acids or aldehydes.
Reduction: Formation of phenyl-substituted benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-7-methoxy-alpha-(phenylmethyl)-2-benzofuranmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Alpha-(4-Chlorophenyl)-7-methoxy-alpha-(phenylmethyl)-2-benzofuranmethanol derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring.
Other Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and its analogs.
Uniqueness:
- The presence of both chlorophenyl and methoxy groups in this compound provides unique chemical reactivity and potential biological activities not commonly found in other benzofuran derivatives.
- Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
82158-34-7 |
|---|---|
Molecular Formula |
C23H19ClO3 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(7-methoxy-1-benzofuran-2-yl)-2-phenylethanol |
InChI |
InChI=1S/C23H19ClO3/c1-26-20-9-5-8-17-14-21(27-22(17)20)23(25,15-16-6-3-2-4-7-16)18-10-12-19(24)13-11-18/h2-14,25H,15H2,1H3 |
InChI Key |
PQTPKSFIMIGKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(CC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



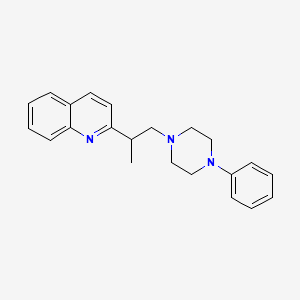

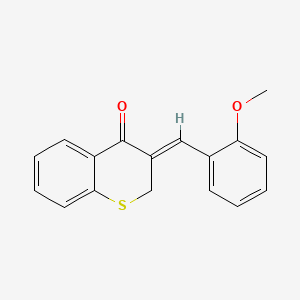
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
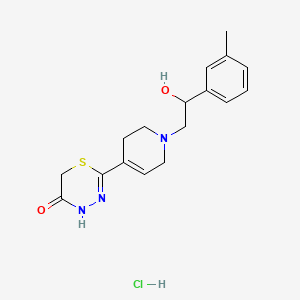

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
